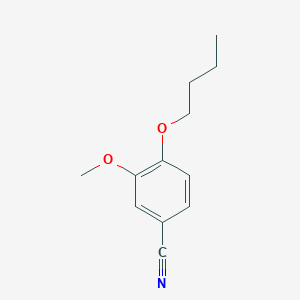

4-Butoxy-3-methoxybenzonitrile

Description

4-Butoxy-3-methoxybenzonitrile is a benzonitrile derivative characterized by a nitrile group (-C≡N) at the para position, a methoxy (-OCH₃) group at the meta position, and a butoxy (-OC₄H₉) substituent at the ortho position relative to the nitrile. This compound belongs to a class of benzonitrile derivatives widely utilized in pharmaceutical and agrochemical intermediates due to their versatility as synthetic building blocks .

Propriétés

IUPAC Name |

4-butoxy-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVWJLHIMNZHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Butoxy-3-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Butoxy-3-methoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The butoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products Formed

Oxidation: 4-Butoxy-3-methoxybenzoic acid.

Reduction: 4-Butoxy-3-methoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Butoxy-3-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific properties.

Agriculture: It may be used in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of 4-butoxy-3-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. Its molecular targets and pathways are determined by the nature of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

4-Benzyloxy-3-methoxybenzonitrile

- Molecular Formula: C₁₅H₁₃NO₂

- Molecular Weight : 239.27 g/mol

- Key Features: Substituents: Benzyloxy (-OCH₂C₆H₅) at position 4, methoxy at position 3. Crystallography: Monoclinic crystal system (space group P2₁/c), with unit cell parameters a = 14.9434 Å, b = 9.5469 Å, c = 8.8522 Å, and β = 102.663° . Applications: Serves as a precursor for Schiff base ligands in coordination chemistry, enabling catalysis and materials science applications .

- Comparison: The benzyloxy group introduces aromatic bulk, enhancing steric hindrance compared to the aliphatic butoxy chain in 4-Butoxy-3-methoxybenzonitrile. This may reduce solubility in non-polar solvents but improve stability in crystalline phases .

4-Methoxy-3-nitrobenzonitrile

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.15 g/mol

- Key Features: Substituents: Nitro (-NO₂) at position 3, methoxy at position 4. Reactivity: The nitro group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at specific positions .

- Comparison :

4-Formyl-3-methoxybenzonitrile

- Molecular Formula: C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- Key Features :

- Comparison :

Simpler Benzonitrile Derivatives

- Examples: 4-Methoxybenzonitrile (C₈H₇NO), 3-Methoxybenzonitrile (C₈H₇NO).

- Comparison: The absence of a butoxy group reduces molecular weight and lipophilicity, making these derivatives more volatile and less suited for applications requiring sustained release or non-polar solvent compatibility .

Data Table: Structural and Functional Comparison

Key Research Findings

- Steric and Electronic Effects :

- Crystallographic Insights: 4-Benzyloxy-3-methoxybenzonitrile’s monoclinic structure highlights the role of bulky substituents in stabilizing crystal lattices, a property less pronounced in this compound due to its flexible aliphatic chain .

- Commercial Viability :

- This compound’s discontinued status underscores the preference for derivatives with simpler synthesis (e.g., 4-methoxybenzonitrile) or specialized reactivity (e.g., nitro/formyl analogues) .

Activité Biologique

4-Butoxy-3-methoxybenzonitrile is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.27 g/mol

The compound features a benzonitrile core substituted with a butoxy group at the para position and a methoxy group at the meta position, which may influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, a study demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a candidate for antibiotic development.

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against resistant strains |

| Escherichia coli | 64 | Moderate effectiveness |

| Pseudomonas aeruginosa | 128 | Limited activity |

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

- Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50%, indicating a strong anti-inflammatory effect.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets. Preliminary research suggests that it may modulate signaling pathways associated with inflammation and microbial resistance.

- Cytokine Modulation : The compound's ability to downregulate cytokine production suggests it may interfere with NF-kB signaling pathways.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other substituted benzonitriles, this compound shows enhanced biological activity, particularly in terms of antimicrobial effectiveness and anti-inflammatory properties.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Methoxybenzonitrile | Moderate | Low |

| 2-Butylnitrobenzene | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.